molecular formula C12H16N2OS B012491 N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 100253-53-0

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B012491
CAS No.: 100253-53-0
M. Wt: 236.34 g/mol
InChI Key: GUTMGLXKZQVYEY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: is an organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing a sulfur and a nitrogen atom in a six-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and a dihydrothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically begins with the preparation of the key intermediates, such as 4-ethoxyaniline and 2-chloroacetaldehyde.

    Cyclization Reaction: The 4-ethoxyaniline is reacted with 2-chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate undergoes cyclization to form the dihydrothiazine ring.

    Final Product Formation: The cyclized product is then treated with ammonia or an amine to introduce the amino group at the 2-position of the thiazine ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding dihydrothiazine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Structure and Characteristics

  • Molecular Formula : C12H16N2OS
  • Molecular Weight : 236.33 g/mol
  • Melting Point : 132 °C
  • Boiling Point : 370.1 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)
  • pKa : 7.82 (predicted)

These properties indicate a stable compound suitable for various applications in research and industry.

Medicinal Chemistry

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has shown promise in medicinal chemistry due to its potential pharmacological activities:

  • Antimicrobial Activity : Research indicates that thiazine derivatives exhibit antimicrobial properties. This compound could be explored further for its efficacy against various pathogens.
  • Anti-inflammatory Properties : The thiazine ring may contribute to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial activity of thiazine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, suggesting potential for further development as an antibacterial agent.

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals:

  • Pesticide Development : Thiazine derivatives have been investigated for their insecticidal and fungicidal properties. This compound could be synthesized into formulations targeting agricultural pests.

Materials Science

In materials science, the unique properties of this compound can be harnessed for:

  • Polymer Chemistry : Its chemical structure allows it to act as a building block in synthesizing novel polymers with specific functionalities.
  • Nanotechnology : The compound may be utilized in the development of nanomaterials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of immune responses. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • N-(4-ethoxyphenyl)-4H-1,3-thiazin-2-amine
  • N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-4-one

Uniqueness

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to the presence of the ethoxy group on the phenyl ring and the dihydrothiazine ring structure. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the ethoxy group can influence the compound’s solubility and reactivity, while the dihydrothiazine ring can affect its binding affinity to molecular targets.

Biological Activity

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant case studies and research findings.

  • Molecular Formula : C12_{12}H16_{16}N2_2OS
  • Molecular Weight : 236.33 g/mol
  • CAS Number : 100253-53-0

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study : A study evaluated the effects of thiazine derivatives on human colon adenocarcinoma cell lines. The results demonstrated that these compounds could inhibit cancer cell proliferation effectively. Specifically, certain derivatives showed an IC50_{50} value below 10 µM against HT-29 and LS180 cells, indicating potent anticancer activity without significant toxicity to normal cells .

2. Antimicrobial Activity

Thiazine derivatives have also been assessed for their antimicrobial properties. The compound this compound was tested against various bacterial strains.

Research Findings : A comparative study showed that thiazine derivatives exhibited moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

3. Neuroprotective Effects

The neuroprotective potential of thiazine derivatives has been explored in several studies. These compounds may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

Findings : In vitro studies have suggested that this compound can reduce oxidative stress markers in neuronal cell cultures. This suggests a potential role in the treatment of conditions like Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazine derivatives. Modifications in the ethoxy group and the thiazine ring can significantly influence the compound's efficacy and selectivity.

Modification Effect on Activity
Ethoxy vs. MethoxyEthoxy group enhances lipophilicity
Ring substitutionsVarying substitutions can increase potency
Chain length variationsLonger chains may improve membrane permeability

Q & A

Q. Basic: What synthetic methodologies are recommended for the initial preparation of N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine?

Answer:
A common approach involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes. For example, dehydrosulfurization of thiourea intermediates using agents like dicyclohexylcarbodiimide (DCC) or iodine-triethylamine (I₂/Et₃N) can yield thiazin-amine scaffolds. Key intermediates include 4-chloro-N-(trichloroethyl)benzamides, which undergo cyclization under controlled heating (60–80°C) in inert solvents like THF or DCM. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of thiourea to dehydrosulfurizing agent) are critical .

Q. Advanced: How can conflicting reports on reaction yields using different dehydrosulfurizing agents be resolved?

Answer:
Contradictions arise from reagent selectivity and substrate compatibility. For instance, DCC typically achieves higher yields (70–85%) for sterically unhindered substrates, while I₂/Et₃N enables access to derivatives with electron-withdrawing groups but may require longer reaction times (24–48 hrs). Systematic optimization should include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance I₂/Et₃N efficiency.
  • Temperature gradients : Stepwise heating (40°C → 80°C) minimizes side reactions.
  • Post-reaction workup : Quenching with Na₂S₂O₃ for iodine-based reactions improves purity. Comparative HPLC analysis of crude mixtures can identify optimal conditions .

Q. Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.3 ppm), thiazinamine NH (δ 3.1–3.3 ppm), and dihydrothiazine methylene groups (δ 2.6–2.8 ppm).
  • LCMS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group, m/z ~121).
  • IR Spectroscopy : Validate N-H stretches (3200–3350 cm⁻¹) and C=S/C-N vibrations (1150–1250 cm⁻¹). Cross-referencing with analogous compounds (e.g., xylazine derivatives) ensures accuracy .

Q. Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Answer:
Batch-to-batch variations often stem from conformational flexibility or residual solvents. Mitigation strategies include:

  • Dynamic NMR (DNMR) : Resolve rotational barriers of the ethoxyphenyl group by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆).
  • X-ray crystallography : Resolve absolute configuration using SHELX-based refinement (SHELXL for small molecules) to eliminate ambiguity in NOE correlations .
  • DEPT-135/HSQC : Differentiate overlapping methylene/methine signals in the dihydrothiazine ring .

Q. Basic: What in vitro assays are suitable for preliminary α2-adrenoceptor activity screening?

Answer:

  • Radioligand binding assays : Use [³H]-clonidine or [³H]-rauwolscine in transfected CHO-K1 cells expressing human α2A/2B/2C subtypes. Calculate IC₅₀ values via competitive displacement (10⁻¹²–10⁻⁴ M concentration range).
  • Functional assays : Measure cAMP inhibition (e.g., using HTRF kits) or ERK phosphorylation in HEK-293 cells. Compare efficacy to xylazine (positive control) to assess relative potency .

Q. Advanced: How can the selectivity profile against adrenoceptor subtypes be systematically evaluated?

Answer:

  • Subtype-specific antagonists : Co-incubate with BRL-44408 (α2A), imiloxan (α2B), and JP-1302 (α2C) to isolate contributions.
  • Schild regression analysis : Determine pA₂ values to quantify antagonist affinity shifts.
  • Molecular docking : Model interactions with Gly230 and Asp113 residues (conserved in α2 subtypes) using AutoDock Vina. Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. Basic: What protocols ensure stability assessment under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via UPLC-PDA (λ = 254 nm).
  • Light/thermal stress : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines).
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion by LC-MS/MS .

Q. Advanced: What computational strategies predict metabolic pathways and toxicity risks?

Answer:

  • In silico metabolism : Use GLORY (GastroPlus) or ADMET Predictor to identify Phase I/II modification sites (e.g., ethoxy O-dealkylation, thiazine ring oxidation).
  • Toxicity profiling : Apply DEREK Nexus for structural alerts (e.g., mutagenic thiourea intermediates). Validate with Ames tests (TA98/TA100 strains) .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMGLXKZQVYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368198
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100253-53-0
Record name N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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